6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTFDJWPPKLJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit tubulin polymerization, which could potentially disrupt the cytoskeleton and inhibit cell division.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation.
Result of Action
Similar compounds have shown superior antipromastigote activity, indicating that they may be effective in inhibiting the growth and proliferation of parasites.
Biological Activity
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 236.30 g/mol |
| CAS Number | 2097962-57-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, leading to various physiological effects. The precise mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus .
- For example, certain analogs demonstrated up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in vitro .
- Anti-inflammatory Properties :
-
Antiparasitic Potential :
- There is emerging evidence suggesting potential antiparasitic activity, warranting further exploration into its efficacy against parasites such as Plasmodium spp. .
Case Studies
Several studies highlight the biological relevance of this compound:
Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among them, a specific derivative demonstrated potent activity against Klebsiella pneumoniae, indicating the potential for developing new antibiotics based on this scaffold .
Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of pyrazole derivatives, one compound showed a significant reduction in TNF-α levels in a mouse model of inflammation. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine are compared below with three closely related pyrimidine derivatives.
Structural and Functional Differences
Key Insights from Comparative Analysis
Lipophilicity and Bioavailability: The dimethylpyrazole group in the target compound increases lipophilicity compared to the nitro-phenoxy (logP ~2.5 vs. ~3.8) and fluoropyridinyl derivatives, suggesting better cell penetration .
Synthetic Complexity : The target compound avoids highly reactive groups (e.g., nitro in ), reducing synthetic challenges and toxicity risks.
Biological Activity : Pyrazole-pyrimidine hybrids (e.g., the target compound and ) show promise in kinase inhibition, while fused-ring systems (e.g., ) are more suited for intercalation-based mechanisms.
Preparation Methods
One-Pot Acid-Promoted Synthesis
This method employs the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide (NH2C≡N) in an acidic medium, typically using methanesulfonyl chloride as the solvent. The reaction proceeds through four key steps:
- Deprotection – Removal of protecting groups from the pyrazole derivative.
- Imination – Formation of an imine intermediate by reaction with cyanamide.
- Acid-promoted heterocyclization – Cyclization to form the fused pyrazolo-pyrimidine ring system.
- Aromatization – Final step to stabilize the aromatic heterocyclic structure.
Microwave-assisted synthesis has been applied to improve reaction rates and yields. The proposed mechanism includes the intermediate formation of N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, which subsequently cyclizes to the target compound.
One-Flask Vilsmeier Amidination and Heterocyclization
This efficient synthetic route integrates multiple reaction steps in a single flask:
Step 1: Vilsmeier Amidination
- N,N-dimethylformamide (DMF) reacts with phosphorus tribromide (PBr3) to generate the Vilsmeier reagent in situ.
- 5-Amino-1,3-disubstituted pyrazoles react with this reagent at 60 °C to form 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediates with yields exceeding 90%.
Step 2: Heterocyclization
- Addition of amines such as hexamethyldisilazane (NH(SiMe3)2) promotes substitution and cyclization.
- The reaction mixture is heated at reflux (70–80 °C) for 3–5 hours.
- This step results in the formation of the pyrazolo[3,4-d]pyrimidine core.
Step 3: Work-up and Purification
- After reaction completion, the mixture is processed by chromatographic purification to isolate the target compound, often in excellent yields (up to 91%).
The mechanism involves initial formation of the Vilsmeier reagent, amidination and imination to form formamidine intermediates, followed by substitution and intramolecular cyclization promoted by the amine reagent. Bromide ions and water facilitate desilylation to yield the final aromatic heterocycle.
Comparative Data Table of Preparation Methods
| Aspect | One-Pot Acid-Promoted Synthesis | One-Flask Vilsmeier Amidination and Heterocyclization |
|---|---|---|
| Starting Materials | 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes + cyanamide | 5-Amino-1,3-disubstituted pyrazoles + DMF + PBr3 + hexamethyldisilazane |
| Key Reagents | Cyanamide, methanesulfonyl chloride (acidic solvent) | DMF, PBr3 (for Vilsmeier reagent), hexamethyldisilazane |
| Reaction Conditions | Acidic medium, microwave-assisted heating improves yield | 60 °C for Vilsmeier reaction; reflux (70–80 °C) for heterocyclization |
| Number of Steps | Four (deprotection, imination, heterocyclization, aromatization) | Two main steps combined in one flask |
| Yield | Moderate to high (optimized conditions improve yield) | High (up to 91%) |
| Advantages | Convenient one-pot procedure, microwave-assisted | High efficiency, fewer isolations, excellent yields |
| Mechanistic Insights | Intermediate cyanamide adduct formation confirmed | Vilsmeier reagent formation, amidination, and heterocyclization well-characterized |
Research Findings and Notes
- The one-pot acid-promoted method is advantageous for its operational simplicity and has been validated by mechanistic studies confirming intermediate species.
- The one-flask Vilsmeier method is notable for its high yield and the ability to combine multiple reaction steps without isolating intermediates, reducing time and resource consumption.
- Both methods rely on the formation of key imine or formamidine intermediates that undergo cyclization to form the pyrazolo-pyrimidine core.
- Solvent choice and reaction temperature are critical parameters influencing yield and purity.
- Microwave-assisted synthesis in the acid-promoted method significantly enhances reaction kinetics.
- The use of hexamethyldisilazane in the one-flask method is crucial for promoting heterocyclization and achieving high yields.
Q & A
Q. What methodologies enhance selectivity against off-target enzymes or receptors?
- Methodological Answer : Introduce steric hindrance (e.g., bulkier substituents on the pyrimidine ring) or exploit differential hydrogen-bonding patterns. For instance, replacing the pyrimidine’s 4-amine with a methoxy group reduced off-target binding to adenosine receptors by 70% in analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
